molecular formula C11H14N2O2 B15237394 6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid

6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid

Cat. No.: B15237394
M. Wt: 206.24 g/mol
InChI Key: RZJLEDUQUYLGTF-VIFPVBQESA-N
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Description

6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid is a chiral pyridinecarboxylic acid derivative featuring a piperidine ring substituted at the pyridine core. This compound belongs to the broader class of pyridine-3-carboxylic acids (PCAs), which include pharmacologically significant molecules such as niacin (vitamin B3) .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-[(2S)-piperidin-2-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2,(H,14,15)/t9-/m0/s1

InChI Key

RZJLEDUQUYLGTF-VIFPVBQESA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=NC=C(C=C2)C(=O)O

Canonical SMILES

C1CCNC(C1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine:

Industry:

    Material Science: The compound can be incorporated into polymers and materials to impart specific properties such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. Additionally, the carboxylic acid group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Density (g/cm³) CAS Number Key Applications/Notes References
6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid (2S)-Piperidine at pyridine C6 C11H14N2O2 206.24 (estimated) N/A N/A Not provided Hypothesized neuroactivity or drug design
6-(5-Methylpyridin-2-yl)pyridine-3-carboxylic acid 5-Methylpyridin-2-yl at pyridine C6 C12H10N2O2 214.22 2.45 ± 0.10 1.260 ± 0.06 Not provided Research chemical; acidity studies
(2R,3S)-2-Methyl-piperidine-3-carboxylic acid Methyl-piperidine with (2R,3S) stereochemistry C7H13NO2 143.18 N/A N/A 1932583-70-4 Chiral building block for synthesis
6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid Phenoxy group with branched alkyl chain C16H17NO3 271.31 N/A N/A 1036553-73-7 Heterocyclic building block (95% purity)
6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid 4-Aminopiperidine at pyridine C6 C11H16N3O2 222.26 N/A N/A Not provided Drug intermediate; dihydrochloride form available
2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid 3-Methylpiperidine at pyridine C2 C12H16N2O2 220.26 N/A N/A 883544-59-0 Drug impurity standard; research use only

Key Observations:

Substituent Effects on Acidity :

  • The electron-withdrawing pyridinyl group in 6-(5-Methylpyridin-2-yl)pyridine-3-carboxylic acid lowers its pKa to 2.45, enhancing acidity compared to unsubstituted pyridine-3-carboxylic acid (niacin, pKa ~4.85) .
  • Piperidine substituents (e.g., in This compound ) may modulate solubility and bioavailability through steric and hydrogen-bonding interactions.

Stereochemical Influence :

  • Chiral centers, as in (2R,3S)-2-Methyl-piperidine-3-carboxylic acid , highlight the importance of stereochemistry in receptor binding or enzymatic interactions, though specific data for the target compound are lacking .

Applications in Drug Development: Analogs like 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid are used as impurity standards in pharmaceuticals, underscoring their relevance in quality control .

Safety and Handling :

  • While niacin (pyridine-3-carboxylic acid) is generally safe , halogenated or complex derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) may require stringent safety protocols due to higher reactivity .

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